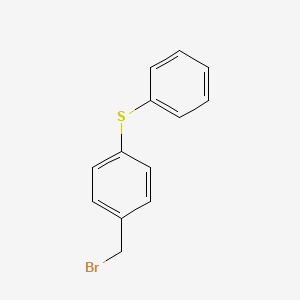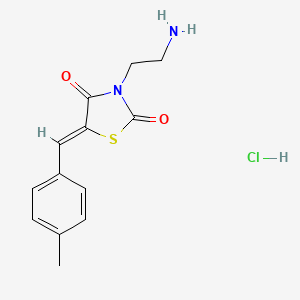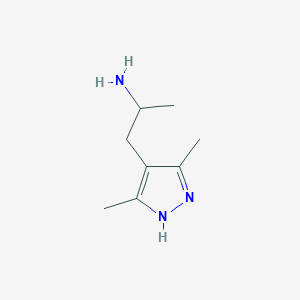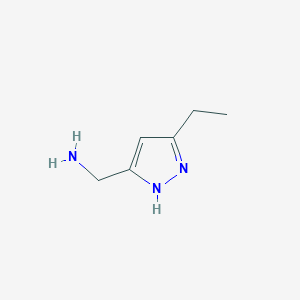
N-(3-methylbutan-2-yl)cyclopropanamine hydrochloride
説明
Molecular Structure Analysis
The molecular formula of “N-(3-methylbutan-2-yl)cyclopropanamine hydrochloride” is C8H18ClN . This indicates that the molecule is composed of 8 carbon atoms, 18 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom .Physical And Chemical Properties Analysis
“N-(3-methylbutan-2-yl)cyclopropanamine hydrochloride” is a powder at room temperature . Its molecular weight is 163.69 .科学的研究の応用
1. Plant Growth Regulation and Ethylene Inhibition
One area of application for certain chemicals is in plant growth regulation. For example, the compound 1-methylcyclopropene (1-MCP) is known for its ability to inhibit ethylene action, which plays a significant role in regulating the ripening of fruits, vegetables, and floriculture crops. This ability to prevent ethylene effects has been explored in over 100 studies, highlighting its potential to advance our understanding of ethylene's role in plant biology and its application in extending the shelf life of various agricultural products (Blankenship & Dole, 2003).
2. Pharmacological Applications
Another significant area of research application involves pharmacological compounds, such as Sibutramine, a 5-HT (serotonin) and noradrenaline reuptake inhibitor (SNRI). Its pharmacological evidence differentiates it from other compounds like d-amphetamine and d-fenfluramine, providing insights into its unique mechanism of action in anti-obesity treatments and its effects on food intake and energy expenditure in rodents. Such research underscores the complexity of neurotransmitter systems in controlling behavior and physiology (Heal et al., 1998).
3. Chemical Safety and Toxicity Evaluations
The metabolism and toxicity of chemicals, such as 2-Methylpropene (isobutene), are crucial for ensuring safety in various applications. Studies on its metabolic fate and potential toxic effects help in assessing the safety of chemical exposures. Research demonstrates that while some compounds may not be toxic per se, their metabolites can pose significant health risks, emphasizing the importance of understanding both direct and indirect effects of chemical exposures (Cornet & Rogiers, 1997).
作用機序
While the exact mechanism of action of “N-(3-methylbutan-2-yl)cyclopropanamine hydrochloride” is not specified in the sources I found, it has been investigated for its potential therapeutic effects in various diseases. Clinical trials are underway to evaluate its efficacy and safety in humans.
Safety and Hazards
特性
IUPAC Name |
N-(3-methylbutan-2-yl)cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-6(2)7(3)9-8-4-5-8;/h6-9H,4-5H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNDCEXRJHOGBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC1CC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Chloro-7-methoxy-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3211758.png)








![3-[5-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B3211825.png)

![[(1E)-3-hydroxy-3-methylbut-1-en-1-yl]boronic acid](/img/structure/B3211840.png)